4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. It has garnered significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid derivatives with a carboxylic acid chloride in the presence of a cyclizing agent such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. The use of readily available starting materials such as anthranilic acid derivatives and carboxylic acid chlorides, combined with efficient cyclizing agents, allows for high-yield production under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an elastase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of elastin and other proteins. This inhibition can help in the treatment of diseases where elastase activity is detrimental .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 3,4-Dihydro-2H-1,4-benzoxazines
- 2H-1,4-Benzoxazin-3(4H)-one
Uniqueness
4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a phenyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
13260-76-9 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H11NO2/c16-14-15-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16) |
InChI Key |
FBEMUXLHFRBHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=O)O2 |
Origin of Product |
United States |
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